molecular formula C11H9NO3 B15301160 1-(2-Cyanophenoxy)cyclopropane-1-carboxylic acid

1-(2-Cyanophenoxy)cyclopropane-1-carboxylic acid

Cat. No.: B15301160
M. Wt: 203.19 g/mol
InChI Key: NFQGMVSGOKETRL-UHFFFAOYSA-N
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Description

1-(2-Cyanophenoxy)cyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring attached to a carboxylic acid group and a cyanophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyanophenoxy)cyclopropane-1-carboxylic acid typically involves the reaction of 2-cyanophenol with cyclopropane-1-carboxylic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyanophenoxy)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyanophenoxy group to an amine group.

    Substitution: The cyanophenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Substitution reactions often require nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted cyclopropane derivatives.

Scientific Research Applications

1-(2-Cyanophenoxy)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Cyanophenoxy)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyanophenoxy group can interact with enzymes or receptors, modulating their activity. The cyclopropane ring provides structural rigidity, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Cyanophenoxy)cyclopropane-1-carboxylic acid
  • 1-Phenyl-1-cyclopropanecarboxylic acid
  • 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid

Uniqueness

1-(2-Cyanophenoxy)cyclopropane-1-carboxylic acid is unique due to the position of the cyanophenoxy group, which can significantly influence its chemical reactivity and biological activity compared to its isomers and analogs. The specific arrangement of functional groups in this compound allows for distinct interactions in chemical and biological systems, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

1-(2-cyanophenoxy)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H9NO3/c12-7-8-3-1-2-4-9(8)15-11(5-6-11)10(13)14/h1-4H,5-6H2,(H,13,14)

InChI Key

NFQGMVSGOKETRL-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(=O)O)OC2=CC=CC=C2C#N

Origin of Product

United States

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